

RO5353: A Technical Overview of a Potent p53-MDM2 Inhibitor

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Compound of Interest

Compound Name: RO5353
Cat. No.: B10776096

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **RO5353**, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This guide details its chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, making it a valuable resource for researchers in oncology and drug discovery.

Core Chemical Properties

RO5353 is a complex heterocyclic compound with a spiro-pyrrolidine core structure. Its key chemical identifiers and properties are summarized below.

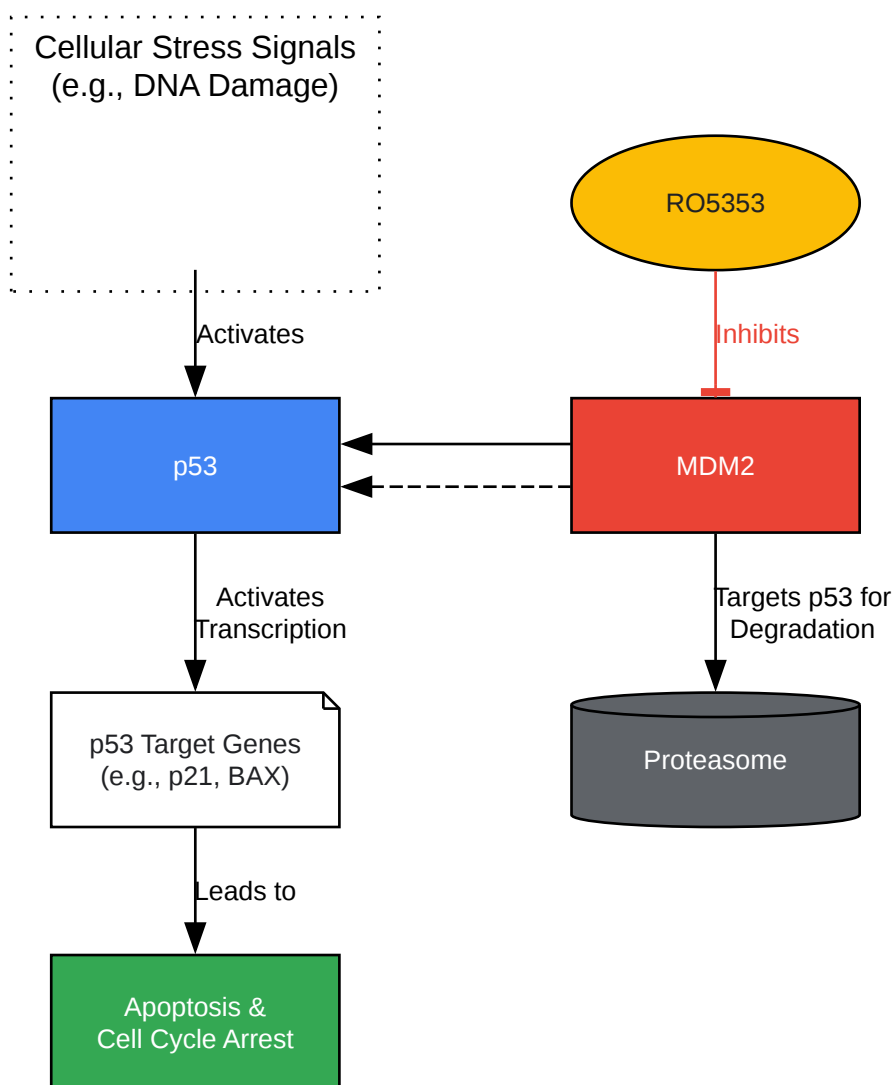
Property	Value	Reference
IUPAC Name	(2S,3R,4R,5R)-N-(4-Carbamoyl-2-methoxyphenyl)-2'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-5'-oxo-4',5'-dihydrospiro[pyrrolidine-3,6'-thieno[3,2-b]pyrrole]-5-carboxamide	[1]
Chemical Formula	C ₂₉ H ₂₉ Cl ₂ FN ₄ O ₄ S	[1]
Molecular Weight	619.53 g/mol	[1]
Exact Mass	618.1271	[1]
CAS Number	1360821-61-9	[1]
Synonyms	RO-5353, RO 5353	[1]

Mechanism of Action: Restoring p53 Tumor Suppression

RO5353 functions by disrupting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2][3][4] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which binds to p53 and promotes its degradation via the proteasome.[3]

By binding to MDM2, **RO5353** blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53.[3] Activated p53 can then regulate the transcription of its target genes, inducing cellular responses such as cell cycle arrest and apoptosis, thereby suppressing tumor growth.[3][5]

Crystal structure analysis reveals that **RO5353** occupies key pockets on the MDM2 protein that are essential for p53 binding. Specifically, the 3-chloro-2-fluorophenyl group binds to the Leu26 pocket, the neopentyl group occupies the Phe19 pocket, and the 2-chlorothiényl[3,2-b]pyrrol-5-one moiety is buried within the deep Trp23 pocket.[3]



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p53-MDM2 signaling pathway and the inhibitory action of **RO5353**.

Pharmacological Data

RO5353 has demonstrated high potency in both biochemical and cellular assays, showing selective activity in cancer cells with wild-type p53.

Biochemical and Cellular Activity

Assay Type	Cell Line/Target	IC ₅₀ (nM)	Selectivity (Mutant vs. WT p53)	Reference
Biochemical Binding Assay	MDM2	6	N/A	[3]
Antiproliferative Assay (MTT)	SJSA (WT p53)	9	> 2777-fold	[3]
Antiproliferative Assay (MTT)	HCT116 (WT p53)	100	> 250-fold	[3]
Antiproliferative Assay (MTT)	RKO (WT p53)	130	> 192-fold	[3]
Antiproliferative Assay (MTT)	SW480 (Mutant p53)	> 25,000	N/A	[3]

In Vivo Efficacy and Pharmacokinetics

In vivo studies using human osteosarcoma (SJSA1) xenografts in nude mice have shown significant dose-dependent anti-tumor activity.

Study Type	Animal Model	Dosing	Outcome	Reference
Xenograft Efficacy	SJSA1 Nude Mice	3 mg/kg QD (Oral)	Significant tumor growth inhibition	[3]
Xenograft Efficacy	SJSA1 Nude Mice	10 mg/kg QD (Oral)	Tumor regression	[3]

Pharmacokinetic profiling in male C57 mice revealed an excellent profile for oral administration.

PK Parameter	IV Dosing (1 mg/kg)	Oral Dosing (5 mg/kg)	Reference
CL (mL/min/kg)	7.5	N/A	[3]
Vdss (L/kg)	1.0	N/A	[3]
t _{1/2} (h)	2.3	2.3	[3]
AUC _{inf} (μM*h)	2.1	11.2	[3]
C _{max} (μM)	N/A	2.6	[3]
Bioavailability (F%)	N/A	100%	[3]

Key Experimental Protocols

The following methodologies are based on the primary research that characterized **RO5353**.[\[3\]](#)
[\[5\]](#)

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay quantifies the ability of **RO5353** to inhibit the p53-MDM2 interaction.

- Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
- Procedure:
 - Test compounds (like **RO5353**) are serially diluted in DMSO and added to a 384-well plate.
 - MDM2 protein and p53 peptide are added to the wells and incubated.
 - Anti-GST antibody and Streptavidin-XL665 are added.
 - The plate is incubated to allow for binding and FRET signal development.

- **Detection:** The plate is read on a suitable HTRF reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor). The ratio of these signals is calculated.
- **Analysis:** IC₅₀ values are determined by plotting the HTRF signal ratio against the compound concentration and fitting the data to a four-parameter logistic model.

MTT Cellular Proliferation Assay

This assay measures the cytotoxic or cytostatic effects of **RO5353** on cancer cell lines.

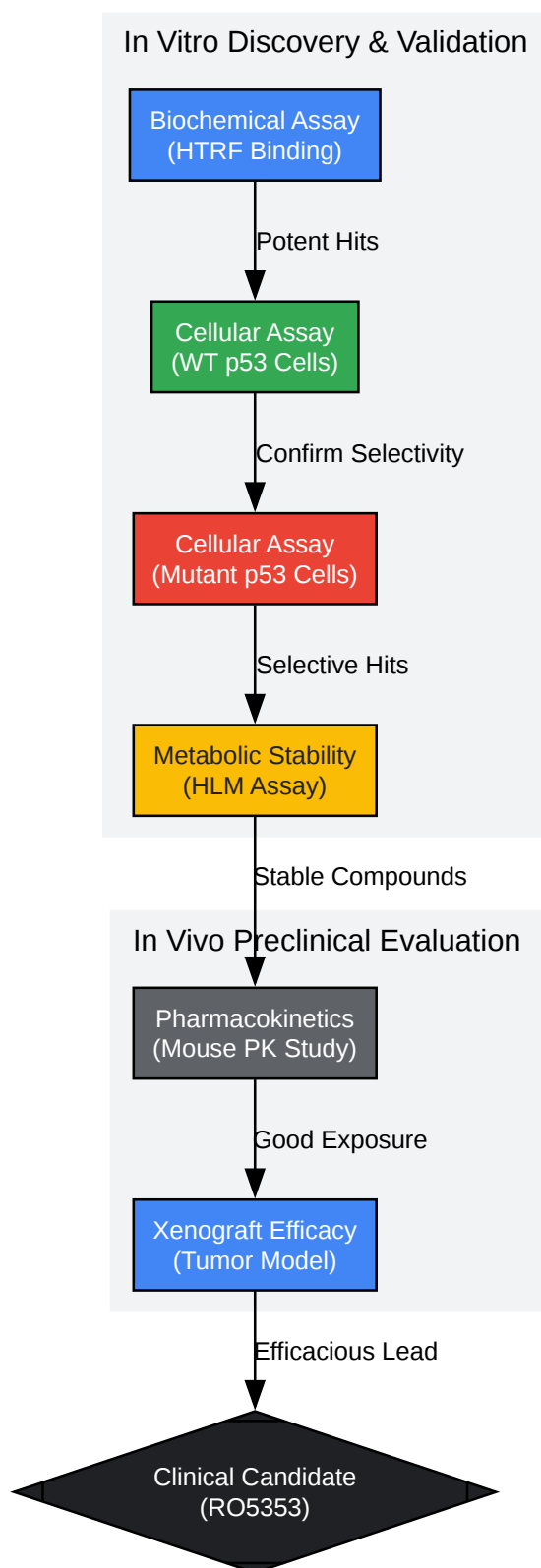
- **Cell Culture:** Human cancer cell lines (e.g., SJSA-1, SW480) are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** After allowing cells to adhere, they are treated with various concentrations of **RO5353** for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
- **Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are derived from dose-response curves.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of **RO5353** in a living organism.

- **Animal Model:** Athymic nude mice are used.
- **Tumor Implantation:** Human cancer cells (e.g., SJSA-1) are injected subcutaneously into the flank of each mouse.

- Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 200 mm³).
- Treatment: Mice are randomized into vehicle control and treatment groups. **RO5353** is administered orally once daily (QD) at specified doses.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is concluded after a set duration or when tumors in the control group reach a maximum allowed size. Efficacy is determined by comparing tumor growth between treated and control groups.



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Workflow for the evaluation of p53-MDM2 inhibitors like **RO5353**.

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